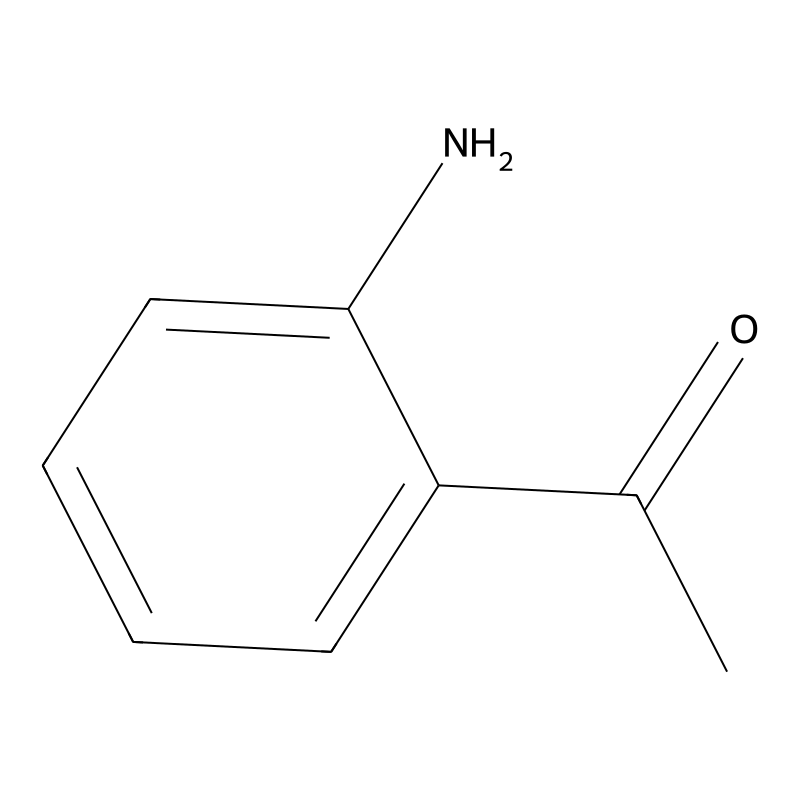

2'-Aminoacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ETHER

Soluble in fats, acetone; Very slightly soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

2-aminoacetophenone Pseudomonas aeruginosa quorum sensing

Mechanism of Action: How 2-AA Rewires Host Cells

2-AA facilitates chronic infection by disrupting host immune responses and cellular metabolism through several key pathways.

Immunomodulation and Induction of Tolerance: Pre-treatment with 2-AA significantly increases host survival rates during P. aeruginosa infection by reprogramming the immune response [1]. It initiates a state of immune tolerance characterized by attenuated activation of key pro-inflammatory pathways (JNK and NF-κB) and promotion of anti-inflammatory cytokine production [1].

Metabolic Reprogramming via the Ppargc1a/Esrra Axis: In macrophages, 2-AA triggers metabolic perturbations in mitochondrial respiration and bioenergetics [2]. The core mechanism involves impaired interaction between Ppargc1a (a transcriptional coactivator) and Esrra (a nuclear receptor) [2]. This disrupts the Ppargc1a/Esrra axis, leading to reduced expression of its target gene, Mpc1 (mitochondrial pyruvate carrier 1). The resulting decrease in pyruvate transport into mitochondria causes diminished ATP and acetyl-CoA production, starving immune cells of energy and compromising their function [2].

Cell-Type-Specific Effects in the Airway: Recent research using a human airway-on-a-chip model shows 2-AA differentially affects bronchial epithelial and pulmonary endothelial cells [3] [4].

- Bronchial Epithelial Cells: Show altered pathways in HIF-1 signaling, pyrimidine signaling, and glycosphingolipid biosynthesis [3].

- Pulmonary Endothelial Cells: Exhibit changes in fatty acid metabolism, phosphatidylinositol signaling, and estrogen receptor signaling [3].

- Both cell types show 2-AA-mediated impact on genes related to cholesterol metabolism, barrier permeability, and oxidative phosphorylation, with implications for cystic fibrosis and other chronic lung diseases [3].

The following diagram illustrates the core signaling pathway through which 2-AA impairs mitochondrial energy production in immune cells.

Key Experimental Data and Findings

The mechanistic insights are supported by quantitative experimental data from multiple studies.

| Cell Type / Model | Key Measured Parameters | Observed Effect of 2-AA | Significance / Outcome |

|---|---|---|---|

| Murine Macrophages (in vitro) | MPC1 & Esrra gene expression, Mitochondrial pyruvate import, ATP/Acetyl-CoA levels | Decrease [2] | Compromised immune cell bioenergetics, Immune tolerance [2] |

| In Vivo Murine Infection | Tissue ATP & Acetyl-CoA levels, Bacterial load | Long-lasting decrease, Persistent infection [2] | Corroborates in vitro findings, Supports chronic infection [2] |

| Human Airway-on-a-Chip | Genes for barrier function, cholesterol synthesis, OXPHOS | Differentially regulated in endothelial & epithelial cells [3] | Reveals cell-specific mechanisms, potential link to lung disease biomarkers (CF) [3] |

| In Vivo Survival Study | Host survival rate after infection | 90% survival with 2-AA pre-treatment vs. 10% without [1] | Direct evidence of 2-AA induced tolerance promoting host survival with bacterial persistence [1] |

Experimental Protocols and Models

Detailed methodologies are crucial for investigating 2-AA's effects, ranging from in vitro models to whole-animal studies.

Airway-on-a-Chip Model for Human-Relevant Data

This microphysiological system recapitulates the human lung airway interface for studying 2-AA's spatiotemporal effects [3] [4].

- Chip Setup: The microfluidic device (Emulate Chip-S1) features two parallel channels separated by a porous membrane coated with a human tissue-relevant extracellular matrix (Fibronectin, Laminin, Collagen I) [3] [4].

- Cell Culture: The top channel is lined with primary Normal Human Bronchial Epithelial (NHBE) cells to form a mucociliary airway epithelium. The bottom channel is lined with primary Human Pulmonary Microvascular Endothelial Cells (HPMEC) to form a microvascular endothelium [3] [4].

- 2-AA Treatment & Analysis: Cells are exposed to 20 μM 2-AA via continuous flow for 12 hours. Post-treatment, cells are harvested for whole-genome RNA sequencing (RNA-seq) to analyze transcriptomic changes. Key findings are validated through in vivo studies in mice and additional cell culture experiments [3].

The experimental workflow for this model is summarized below.

Established In Vitro and In Vivo Models

Other foundational protocols used in the field include:

- In Vitro Macrophage Tolerization: Immune cells like murine or human macrophages are treated with 2-AA (e.g., 20-100 μM for several hours) prior to a secondary challenge (e.g., with LPS or P. aeruginosa). Readouts include cytokine profiling (ELISA), metabolic flux analysis (Seahorse Analyzer), ATP assays, and gene expression (qPCR) of targets like Mpc1 and Esrra [2] [1].

- In Vivo Murine Infection for Persistence: Mice are pre-treated with 2-AA (e.g., intraperitoneal injection) before being infected with P. aeruginosa. Outcomes are assessed by measuring bacterial load in organs (CFU counts), host survival rates, and analyzing tissue metabolites (ATP/acetyl-CoA levels via LC-MS/MS) [2] [1].

Implications for Therapeutic Development

Understanding 2-AA's mechanism opens avenues for novel anti-infective strategies:

- Targeting the Tolerance Pathway: Strategies could aim to restore immune cell energy production. Exogenous ATP addition to infected macrophages was shown to restore Mpc1 and Esrra expression, enhance cytokine production, and improve bacterial clearance [2].

- Inhibiting 2-AA Synthesis or Signaling: Developing compounds that inhibit the bacterial MvfR/PqsABCDE system, which is responsible for 2-AA synthesis, could prevent the establishment of tolerance [5] [6].

- Host-Directed Therapy: Modulating the Ppargc1a/Esrra axis or MPC1 function could make the host less susceptible to 2-AA-mediated metabolic sabotage [2].

References

- 1. The Quorum Sensing Volatile Molecule 2-Amino Acetophenon ... [journals.plos.org]

- 2. The bacterial quorum sensing signal 2 [elifesciences.org]

- 3. Revealing the impact of Pseudomonas aeruginosa quorum ... [frontiersin.org]

- 4. Revealing the impact of Pseudomonas aeruginosa quorum ... [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa Quorum Sensing - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Pseudomonas aeruginosa: pathogenesis, virulence factors ... [nature.com]

2-AA MvfR regulon bacterial signaling

Quantitative Data on MvfR and 2-AA

Table 1: MvfR-Regulated Virulence Factors and Their Roles [1]

| Virulence Factor / Molecule | Role in Virulence and Competition | Key Experimental Findings |

|---|---|---|

| 4-hydroxy-2-alkylquinolines (HAQs) | Mediate interference competition against other pathogens [1] | MvfR mutants show reduced antagonism against ESKAPEE pathogens [1] |

| 2'-aminoacetophenone (2-AA) | Promotes immune tolerance and long-term bacterial persistence [2] | Reprograms macrophage metabolism, reducing ATP production and cytokine expression [2] |

| Pyoverdine/Pyochelin | Iron acquisition systems (siderophores) | Contribute to competitive fitness; expression controlled by MvfR, LasR, and RhlR [1] |

| Phenazines | Redox-active toxins (e.g., pyocyanin) | MvfR, LasR, and RhlQS systems positively impact phenazine gene expression [1] |

Table 2: Documented Effects of 2-AA on Host Cells [2] [3]

| Host Cell Type | Experimental Model | Key Immunometabolic Effects |

|---|---|---|

| Macrophages (Murine & Human) | In vitro cell culture | ↓ Pyruvate transport into mitochondria; ↓ ATP and acetyl-CoA production; ↓ Pro-inflammatory cytokine production [2] |

| Bronchial Epithelium (NHBE) | Human Airway-on-a-Chip | Alters HIF-1 & pyrimidine signaling; dysregulates glycosaminoglycan/glycosphingolipid biosynthesis; increases cholesterol accumulation [3] |

| Pulmonary Endothelium (HPMEC) | Human Airway-on-a-Chip | Disrupts fatty acid metabolism, phosphatidylinositol, and estrogen receptor signaling; affects CFTR expression [3] |

Core Experimental Protocols

The following are key methodologies used in recent studies to investigate the MvfR regulon and 2-AA.

Bacterial Competition Assays in Coculture [1]

This protocol assesses how P. aeruginosa outcompetes other ESKAPEE pathogens.

- Strains and Growth: Competing species (e.g., E. coli, S. aureus, K. pneumoniae) and P. aeruginosa (including QS mutants like

lasR,rhlR,mvfR) are grown overnight in suitable broths (LB or MRS). - Coculture Setup: Overnight cultures are inoculated 1:1 into fresh Eagle's Minimum Essential Medium (EMEM) in a 96-well plate. The starting cell density for each strain is 0.5–1 × 10⁷ CFU/mL in a 200 µL final volume.

- Incubation and Enumeration: Cocultures are incubated at 37°C for 24 hours. Bacterial densities are then quantified by serial dilution in PBS and spot-plating onto selective agar media to enumerate CFUs for each species independently.

Airway-on-a-Chip Platform for Host-Pathogen Interaction [3]

This microphysiological system models the human airway to study the spatiotemporal effects of 2-AA.

- Chip Setup: A microfluidic Chip-S1 Organ Chip with two parallel channels is used. The top channel is lined with primary Normal Human Bronchial Epithelial (NHBE) cells, and the bottom channel with primary Human Pulmonary Microvascular Endothelial Cells (HPMEC). The channels are separated by a porous membrane coated with a human tissue-relevant extracellular matrix.

- 2-AA Treatment: Cells are exposed to 2-AA (at 20 µM concentration) through continuous flow for 12 hours.

- Downstream Analysis: Post-treatment, cells can be harvested for whole-genome RNA sequencing to analyze transcriptome changes, or for other biochemical assays to validate findings (e.g., cholesterol accumulation).

Assessing Bioenergetic Changes in Immune Cells [2]

This methodology details how 2-AA-induced metabolic perturbations in macrophages are measured.

- Cell Tolerization: Macrophages are treated with 2-AA to induce a state of immune tolerance.

- Metabolic Profiling:

- ATP Production: Measured using standard luminescent assays.

- Mitochondrial Respiration: Analyzed using a Seahorse Analyzer to monitor the Oxygen Consumption Rate (OCR).

- Metabolite Measurement: Levels of key metabolites like acetyl-CoA are quantified through mass spectrometry-based methods.

- Rescue Experiments: Tolerized macrophages are treated with exogenous ATP to investigate the restoration of normal cytokine production and bacterial clearance capabilities.

Signaling Pathway Visualizations

The diagrams below, generated using Graphviz, illustrate the core regulatory network and host interaction mechanisms. The DOT code is provided for your use.

The MvfR Regulon and 2-AA Biosynthesis in P. aeruginosa

The MvfR transcriptional regulator activates the pqsABCDE operon (via PqsA) and pqsH for synthesis of 2-AA and HAQs, driving virulence and persistence [1].

2-AA-Mediated Immunometabolic Reprogramming in Host Macrophages

2-AA impairs the Ppargc1a/Esrra axis, reducing Mpc1 transcription and pyruvate transport into mitochondria. This lowers ATP production via OXPHOS, reprogramming macrophage metabolism to a state of immune tolerance [2].

Research Implications and Future Directions

The MvfR regulon, particularly through 2-AA, offers a dual target for therapeutic intervention: disarming the pathogen and preventing its manipulation of the host immune system [1] [2].

- Targeting MvfR: Inhibition of MvfR has been shown to attenuate virulence and biofilm formation while also preserving microbial coexistence, potentially reducing the selective pressure for resistance that is common with traditional antibiotics [1].

- Targeting 2-AA Effects: Strategies to restore host metabolic function, such as bypassing the pyruvate transport block, could provide a novel "host-directed therapy" to counteract immune tolerance and clear persistent infections [2].

References

Chemical Profile of 2-Aminoacetophenone (2-AA)

2-Aminoacetophenone (2-AA) is a low molecular weight signaling molecule with significant biological activity. The table below summarizes its core chemical and biological properties.

| Property | Description |

|---|---|

| Systematic IUPAC Name | 2-amino-1-phenylethanone [1] |

| Other Names | ortho-Aminoacetophenone; β-ketophenethylamine; α-desmethylcathinone; Phenacylamine [1] |

| Chemical Formula | C₈H₉NO [1] |

| Molar Mass | 135.166 g·mol⁻¹ [1] |

| Chemical Structure |  A ketone group (C=O) attached to a phenyl ring and an amino group (-NH₂) on the adjacent carbon [1]. A ketone group (C=O) attached to a phenyl ring and an amino group (-NH₂) on the adjacent carbon [1]. |

| In Vitro Pharmacological Activity | Potent monoamine releasing agent; selective for dopamine (EC₅₀ = 208 nM) and norepinephrine; minimal effect on serotonin (EC₅₀ > 10,000 nM) [1]. |

| In Vivo/Relevance in Infection | Rapidly metabolized by monoamine oxidase (MAO); limited central activity without MAO inhibitors. Its primary documented role is as a bacterial quorum sensing (QS) molecule for P. aeruginosa that modulates host immunometabolism [1] [2]. |

Biosynthesis in Pseudomonas aeruginosa

In P. aeruginosa, 2-AA is synthesized and regulated by the MvfR/PqsABCDE quorum sensing system, also known as Pqs signaling [3]. A key enzymatic step is catalyzed by PqsBC, a unique heterodimeric condensing enzyme [4].

- Reaction Catalyzed: PqsBC condenses 2-aminobenzoylacetate (2-ABA) and octanoyl-coenzyme A to form 2-heptyl-4(1H)-quinolone (HHQ), a precursor in the alkylquinolone pathway. During this process, 2-AA is identified as a pathway-inherent by-product or competitive inhibitor [4].

- Enzyme Characteristics: The active site of PqsBC is located on the PqsC subunit and consists of Cys-129 and His-269. Its hydrophobic active site cleft is about twice the volume of related enzymes, which is likely necessary to accommodate the aromatic substrate 2-ABA [4].

The following diagram illustrates this biosynthetic pathway and the role of the PqsBC enzyme.

Diagram 1: The MvfR/PqsABCDE system regulates 2-AA biosynthesis, with the PqsBC heterodimer as the key condensing enzyme [4] [3].

Mechanism of Action: Subverting Host Immunity

2-AA does not directly kill immune cells; it rewires their metabolism to induce a state of immune tolerance, allowing P. aeruginosa to persist. The mechanism involves a multi-step pathway that disrupts mitochondrial energy production [2] [5].

- Impaired Ppargc1a/Esrra Interaction: 2-AA disrupts the critical protein-protein interaction between the transcriptional coactivator Ppargc1a (PGC-1α) and the nuclear receptor Esrra (ERRα) [2] [5].

- Downregulation of Mpc1: The impaired Ppargc1a/Esrra axis leads to reduced expression and nuclear presence of Esrra. This, in turn, weakens the binding of Esrra to the promoter of the Mitochondrial Pyruvate Carrier 1 (Mpc1) gene, drastically reducing its transcription [2] [5].

- Blocked Pyruvate Transport: With low levels of Mpc1, pyruvate (a key metabolic product of glucose) cannot be efficiently transported from the cytoplasm into the mitochondrial matrix [2] [5].

- Reduced Energy Production: The lack of mitochondrial pyruvate leads to a diminished tricarboxylic acid (TCA) cycle, resulting in lower production of acetyl-CoA and ATP via oxidative phosphorylation (OXPHOS). This energy crisis leaves macrophages "tolerized"—unable to produce key cytokines or effectively clear intracellular bacteria [2] [5].

The cascade of this immunometabolic mechanism is detailed in the diagram below.

Diagram 2: 2-AA disrupts macrophage energy production by inhibiting the Ppargc1a/Esrra-Mpc1 axis, leading to immune tolerance [2] [5].

Key Experimental Data and Evidence

The proposed mechanism is supported by robust experimental data from both in vitro and in vivo models. The table below summarizes quantitative findings that demonstrate 2-AA's metabolic impact.

| Experimental Model | Key Metabolic Findings | Functional Outcome |

|---|---|---|

| Murine Bone Marrow-Derived Macrophages (BMDMs) | Significant decrease in ATP and acetyl-CoA levels [5]. | Reduced cytokine production and impaired intracellular bacterial clearance [2] [5]. |

| Human Macrophages | Reduced ATP production [2]. | |

| *In Vivo* Murine Infection Studies | Long-lasting decrease in ATP and acetyl-CoA in infected tissues [2] [5]. | Association with persistent infection and bacterial survival [2] [5]. |

| Rescue Experiment | Exogenously added ATP restored Mpc1 and Esrra transcript levels [2]. | Enhanced cytokine production and intracellular bacterial clearance [2]. |

Detailed Experimental Overview

For researchers seeking to validate or build upon these findings, here is an overview of the key methodologies cited in the recent literature.

- Cell Culture and Tolerization: Primary murine Bone Marrow-Derived Macrophages (BMDMs) or human macrophages are used. To establish tolerance, cells are first exposed to a defined concentration of 2-AA (e.g., 20 µM) for a period (e.g., 12-24 hours), followed by a wash and a subsequent re-exposure to the same stimulus [5]. Tolerized cells are characterized by a significantly reduced responsiveness.

- Metabolite Quantification (ATP & Acetyl-CoA): Intracellular ATP is commonly measured using a luciferase-based assay, where luciferin is converted to oxyluciferin in an ATP-dependent reaction, producing bioluminescence. Acetyl-CoA levels are typically quantified using specific enzymatic assays or liquid chromatography-mass spectrometry (LC-MS) [5].

- Gene and Protein Expression Analysis: Changes in mRNA expression of Mpc1, Esrra, and Ppargc1a are measured using quantitative real-time PCR (qRT-PCR). Protein levels and subcellular localization (e.g., nuclear presence of Esrra) can be assessed by Western Blotting and immunofluorescence. The interaction between Ppargc1a and Esrra is studied via co-immunoprecipitation (Co-IP) [2] [5].

- Chromatin Immunoprecipitation (ChIP): This technique is critical for confirming the mechanism. Antibodies against Esrra are used to immunoprecipitate protein-DNA complexes. Subsequent qPCR of the Mpc1 promoter region in 2-AA-treated vs. control cells demonstrates weakened binding of Esrra [2].

- Advanced Models (Airway-on-a-Chip): A microfluidic device recreates the human airway interface. Primary human pulmonary microvascular endothelial cells (HPMEC) and normal human bronchial epithelial cells (NHBE) are cultured in adjacent channels. 2-AA is perfused through the system (e.g., 20 µM for 12 hours), and transcriptomic (RNA-seq), metabolic, and biomarker analyses are performed on each cell type separately [3].

Therapeutic Targeting and Conclusions

Understanding 2-AA's structure and mechanism opens avenues for novel therapeutic strategies against persistent P. aeruginosa infections.

- Targeting Biosynthesis: Inhibiting the PqsBC enzyme is a promising strategy to block 2-AA production. The elucidation of its crystal structure facilitates structure-based drug design [4].

- Host-Directed Therapy: Counteracting 2-AA's effects by restoring host metabolism is another approach. Research shows that exogenous ATP supplementation can reverse the tolerized state, enhancing bacterial clearance [2]. Small molecules that stabilize the Ppargc1a/Esrra interaction could also be developed.

- Broader Implications: As quorum sensing is widespread among prokaryotes, it is likely that other pathogens produce functional analogs of 2-AA [2]. The principles uncovered here could inform treatments for other persistent infections.

References

- 1. - 2 - Wikipedia Aminoacetophenone [en.wikipedia.org]

- 2. The bacterial quorum sensing signal 2 [elifesciences.org]

- 3. Revealing the impact of Pseudomonas aeruginosa quorum ... [pmc.ncbi.nlm.nih.gov]

- 4. PqsBC, a Condensing Enzyme in the Biosynthesis of ... [pubmed.ncbi.nlm.nih.gov]

- 5. The bacterial quorum sensing signal 2 - PubMed Central [pmc.ncbi.nlm.nih.gov]

2-AA HDAC1 epigenetic reprogramming

Core Mechanism of 2-AA and HDAC1

The quorum-sensing molecule 2-Aminoacetophenone (2-AA) produced by Pseudomonas aeruginosa triggers a state of long-term immunotolerance in host immune cells, allowing high bacterial burden without compromising host survival. The central mechanism involves epigenetic reprogramming via Histone Deacetylase 1 (HDAC1) [1] [2].

The schematic below illustrates this 2-AA/HDAC1-mediated immunomodulation pathway.

Key Quantitative Data

The tables below summarize core experimental findings from foundational studies.

Table 1: Immunomodulatory and Epigenetic Effects of 2-AA [1]

| Parameter | Experimental System | Effect of Initial 2-AA Exposure | Effect after 2-AA Pre-treatment & Re-exposure (Tolerization) |

|---|---|---|---|

| NF-κB Activity | THP-1 human monocytes | Increased reporter activity | Reduced reporter activity |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | THP-1 & primary human/mouse macrophages | Increased mRNA & protein secretion | Attenuated mRNA & protein secretion |

| HDAC Activity | Human monocytes & mouse macrophages | Induced | Amplified and sustained |

| Histone H3K18 Acetylation | Mouse macrophages & human monocytes | Global & promoter-specific levels increased | Attenuated at promoter loci (e.g., TNF-α) |

| HDAC1 Specificity | Inhibitor profiling (MS275, TSA, VPA) | - | Immunomodulation blocked by HDAC1 inhibitors |

Table 2: Metabolic Reprogramming and In Vivo Persistence [3]

| Parameter | Experimental System | Effect of Initial 2-AA Exposure | Effect in 2-AA Tolerized Cells |

|---|---|---|---|

| Intracellular ATP & Acetyl-CoA | Mouse Bone Marrow-Derived Macrophages (BMDM) | Increased at 1h & 6h | Decreased after 48h; unresponsive to re-exposure |

| Mitochondrial Pyruvate Carrier (MPC1) | Mouse BMDM | - | Decreased expression |

| PGC-1α/ERRα Axis | Mouse BMDM | - | Impaired interaction, reduced ERRα nuclear presence |

| Bacterial Persistence | Murine infection model | - | Associated with 2-AA-mediated decrease in ATP/acetyl-CoA |

Experimental Protocols for Key Findings

For researchers aiming to replicate or build upon these findings, here are the methodologies for the central experiments.

Establishing 2-AA Mediated Tolerance in Immune Cells [1]

- Cell Models: THP-1 human monocytic cell line, primary human monocyte-derived macrophages, or mouse primary macrophages (e.g., from bone marrow).

- 2-AA Preparation: Use synthetic, endotoxin-free 2-AA. A common working concentration is 150 µM, dissolved in a suitable vehicle (e.g., DMSO) with final DMSO concentration matched in controls [1].

- Tolerization Protocol:

- Pretreatment/Priming: Expose cells to 150 µM 2-AA for 24 hours.

- Washing: Remove the 2-AA-containing medium and wash cells thoroughly with PBS.

- Rest Period: Incubate cells in fresh, 2-AA-free medium for a defined period (e.g., 24 hours to 7 days).

- Re-exposure/Challenge: Re-stimulate with 2-AA (150 µM) or other pathogen-associated molecular patterns (PAMPs) like LPS or PGN for 6 hours.

- Readouts:

- Cytokine Production: Measure TNF-α, IL-1β, and MCP-1 levels in supernatant by ELISA and/or their mRNA by qRT-PCR.

- NF-κB Activity: Use reporter cell lines (e.g., THP-1 Blue NF-κB) or measure p65 nuclear translocation via immunoblotting.

Profiling Epigenetic Modifications (ChIP-qPCR) [1]

- Objective: To assess histone modification changes at specific gene promoters (e.g., TNF).

- Methodology:

- Cross-linking & Sonication: Fix cells with formaldehyde to cross-link proteins to DNA. Lyse cells and shear chromatin by sonication to fragments of 200–500 bp.

- Immunoprecipitation: Incubate chromatin with antibody against H3K18ac. Use normal IgG as a control. Protein A/G beads are used to pull down the antibody-chromatin complex.

- Washing, Elution & Reverse Cross-linking: Stringently wash beads, elute complexes, and reverse cross-links to free DNA.

- DNA Purification & Analysis: Purify DNA and analyze by qPCR using primers specific to the promoter region of the gene of interest (e.g., TNF). Calculate enrichment relative to input DNA and IgG control.

Assessing HDAC1 Specificity with Inhibitors [1]

- Inhibitors:

- MS-275 (Entinostat): A preferential HDAC1 inhibitor.

- Trichostatin A (TSA): Inhibitor of Class I/II HDACs.

- Valproic Acid (VPA): Inhibitor of most Class I/II HDACs.

- Protocol: Pre-treat cells with the HDAC inhibitor for 1-2 hours before and during the 2-AA tolerization protocol. The restoration of pro-inflammatory cytokine production upon challenge indicates the involvement of HDACs, and the efficacy of MS-275 points specifically to HDAC1.

The research reveals that 2-AA-induced tolerance is a multifaceted process. Beyond the direct epigenetic silencing of immune genes, the metabolic reprogramming of macrophages through the PGC-1α/ERRα axis creates a bioenergetic deficit that further cripples the immune response [3]. This combined epigenetic-metabolic axis presents a sophisticated bacterial strategy for host manipulation.

References

2-aminoacetophenone oxidative stress apoptosis

Molecular Mechanisms and Quantitative Data

2-AA disrupts mitochondrial function through several documented pathways in different tissue models.

Table 1: Key Findings on 2-AA-Induced Effects in Skeletal Muscle and Immune Cells

| Model System | Key Findings | Measured Outcomes |

|---|---|---|

| Murine Skeletal Muscle (In Vivo) | ↑ Genes for apoptosis signaling; ↑ Lipid peroxidation markers (bisallylic protons, vinyl protons) [1] [2] | Significant increase in apoptosis-related gene expression; Increased lipid peroxidation via ¹H NMR |

| Murine Skeletal Muscle (In Vivo) | ↓ Mitochondrial membrane potential [1] [3] | Confirmation of mitochondrial dysfunction |

| Murine Macrophages (In Vitro) | ↓ MPC1 expression; ↓ Pyruvate transport; ↓ ATP production [4] | Reduced mitochondrial respiration and energy levels |

| Murine Infection Model (In Vivo) | Long-lasting ↓ ATP and acetyl-CoA levels [4] | Association with bacterial persistence |

Table 2: Detailed Experimental Model from Skeletal Muscle Study

| Parameter | Description |

|---|---|

| Animal Model | 6-week-old male CD1 mice [1] [2] |

| 2-AA Treatment | Single intraperitoneal (IP) injection, 6.75 mg/kg [1] [2] |

| Tissue Analysis | Skeletal muscle (gastrocnemius) harvested 4 days post-treatment [1] [2] |

Experimental Protocols for Key Assays

Here are the methodologies for central techniques used to establish 2-AA's effects.

High-Resolution Magic-Angle-Spinning (HRMAS) ¹H NMR Spectroscopy on Skeletal Muscle

- Purpose: Determine metabolic alterations and lipid peroxidation in intact tissue [1] [2].

- Sample Prep: Gastrocnemius muscle harvested, frozen in liquid nitrogen, stored at -80°C [1] [2].

- Instrumentation: Bruker Bio-Spin Avance NMR spectrometer (600.13 MHz) with triple resonance HRMAS probe; temperature maintained at 4°C [1] [2].

- Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) spin echo sequence to filter out broad signals from large molecules [1] [2].

- Key Acquisition Parameters: Relaxation delay of 2 sec; 128 scans; MAS speed stabilized at 4.0 kHz [1] [2].

- Data Analysis: Spectra processed with MestRe-C software; resonance intensities quantified relative to an external standard (TSP) and corrected for transverse relaxation (T2) [1].

Whole-Genome Expression Analysis in Skeletal Muscle

- Purpose: Identify changes in gene expression profiles related to reactive oxygen species (ROS) homeostasis and apoptosis signaling [1] [2].

- Method: Microarray analysis of skeletal muscle from 2-AA-treated vs. untreated control mice [1] [2].

- Outcome: Revealed upregulation of apoptotic pathway genes and an oxidative stress signature [1] [2].

Pathway Visualization with DOT Scripts

The following diagrams, generated with Graphviz DOT language, illustrate the core mechanistic pathways revealed by the research. The scripts adhere to your specifications for color, contrast, and layout.

Diagram 1: 2-AA Induces Oxidative Stress and Apoptosis in Skeletal Muscle

2-AA triggers a cascade from oxidative stress to apoptosis, favoring chronic infection.

Diagram 2: 2-AA Reprograms Macrophage Immunometabolism via the Ppargc1a/Esrra Axis

2-AA disrupts the Ppargc1a/Esrra axis, reducing pyruvate import and ATP production, leading to immune tolerance.

References

- 1. Bacterial-excreted small volatile molecule 2 - aminoacetophenone ... [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial-excreted small volatile molecule 2 - aminoacetophenone ... [spandidos-publications.com]

- 3. Bacterial-excreted Small Volatile Molecule 2 ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bacterial quorum sensing signal 2 [elifesciences.org]

Mechanisms of 2-AA-Induced Immune Tolerance: A Technical Whitepaper for Therapeutic Development

Introduction and Executive Summary

2-Aminoacetophenone (2-AA) is a quorum-sensing (QS) signal secreted by the recalcitrant ESKAPE pathogen Pseudomonas aeruginosa (PA). This comprehensive technical review synthesizes recent breakthroughs revealing how 2-AA drives host immune tolerance and enables persistent infection through profound immunometabolic reprogramming of host cells [1] [2] [3]. Unlike lipopolysaccharide (LPS)-mediated tolerization that leads to bacterial clearance, 2-AA-induced tolerance specifically enables PA persistence in infected tissues, representing a novel immune evasion strategy [1] [2].

The emerging paradigm demonstrates that 2-AA orchestrates a multifaceted tolerization program through: (1) epigenetic silencing via histone deacetylase 1 (HDAC1) activation; (2) metabolic rewiring of mitochondrial respiration and bioenergetics; and (3) disruption of the PGC-1α/ERRα transcriptional axis, ultimately reducing pyruvate import into mitochondria and diminishing ATP production in tolerized macrophages [1] [2] [3]. These findings unveil 2-AA as a master regulator of cellular immunometabolism and reveal unprecedented mechanisms of host tolerance with significant implications for developing novel anti-infective strategies and immunomodulatory therapies.

Molecular Mechanisms of 2-AA Action

Core Pathway Disruption: PGC-1α/ERRα/MPC1 Axis

The principal mechanism through which AA mediates its immunometabolic effects involves dismantling mitochondrial bioenergetics in immune cells via a defined transcriptional cascade (Figure 1). Research demonstrates that 2-AA-driven immune tolerization causes distinct metabolic perturbations in macrophage mitochondrial respiration and bioenergetics through the PGC-1α/ERRα signaling axis [1] [2] [3].

Figure 1: 2-AA disrupts the PGC-1α/ERRα/MPC1 axis, reducing mitochondrial pyruvate metabolism and ATP production to induce immune tolerance.

Epigenetic Modifications: HDAC1-Mediated Reprogramming

Beyond metabolic reprogramming, 2-AA induces epigenetic modifications that enforce the tolerized state. In vivo studies demonstrate that 2-AA enables PA persistence in infected murine tissues by promoting innate immune tolerance through HDAC1-mediated epigenetic reprogramming [2] [3]. The 2-AA tolerization reprograms the host inflammatory signaling cascade by maintaining chromatin in a "silent" state through:

- Increased HDAC1 expression and activity

- Decreased histone acetyltransferase (HAT) activity

- Altered protein-protein interactions between HAT and CREB/HDAC1 and p50/p65 NF-κB subunits [2] [3]

This epigenetic rewiring creates a stable tolerized phenotype distinct from LPS-mediated tolerization, which involves different HDACs and results in bacterial clearance rather than persistence [2].

Bioenergetic Impact: ATP and Acetyl-CoA Dynamics

The downstream bioenergetic consequences of 2-AA exposure manifest as dynamic alterations in critical metabolic intermediates (Table 1). Quantitative assessments in bone marrow-derived macrophages (BMDMs) reveal a biphasic response to 2-AA exposure, with initial increases in energy metabolites followed by significant depletion during the tolerized state [1].

Table 1: Temporal Dynamics of Energy Metabolites in 2-AA Exposed Macrophages

| Time Point | ATP Levels | Acetyl-CoA Levels | Cellular State |

|---|---|---|---|

| 1 hour post-exposure | Significant increase | Significant increase | Initial activation |

| 6 hours post-exposure | Elevated | Elevated | Activated state |

| 48 hours post-exposure | Significant decrease | Significant decrease | Tolerized state |

| After 2-AA re-exposure | No response | No response | Tolerized memory |

The metabolic paralysis induced by 2-AA creates a permissive environment for bacterial persistence, as immune cells lack the necessary bioenergetic capacity to mount effective antimicrobial responses [1].

Quantitative Experimental Data

Key Quantitative Findings from 2-AA Studies

Table 2: Summary of Key Experimental Findings and Quantitative Measurements

| Parameter Measured | Experimental System | Key Findings | Therapeutic Implications |

|---|---|---|---|

| ATP levels | Murine BMDMs | >50% decrease in tolerized cells | Energy depletion correlates with immune paralysis |

| Acetyl-CoA levels | Murine BMDMs | Significant reduction in tolerized state | Fuel shortage for TCA cycle |

| MPC1 expression | Murine and human macrophages | Decreased transcription and translation | Pyruvate transport as therapeutic target |

| ERRα nuclear presence | Macrophage cultures | Markedly diminished | Transcriptional dysregulation |

| Bacterial persistence | Murine infection models | Long-term PA maintenance | Confirmed in vivo relevance |

| Inflammatory cytokines | Macrophage cultures | Significant reduction | Functional immune suppression |

Rescue Experiments: Exogenous ATP Restoration

A critical proof-of-concept demonstration shows that the 2-AA-induced tolerized state is potentially reversible through metabolic rescue. Studies confirm that exogenously added ATP in infected macrophages:

- Restores transcript levels of MPC1 and ERRα

- Enhances cytokine production

- Improves intracellular bacterial clearance [1] [2]

This finding provides direct evidence for the metabolic basis of 2-AA-mediated tolerance and suggests potential therapeutic strategies to restore immune function in persistent infections.

Experimental Models and Methodologies

In Vitro Macrophage Tolerization Protocol

The established methodology for investigating 2-AA-mediated tolerization in macrophages involves a defined exposure protocol [1]:

- Cell Culture: Primary murine bone marrow-derived macrophages (BMDMs) or human macrophages

- 2-AA Treatment: 20 μM 2-AA in appropriate vehicle control

- Exposure Paradigm:

- First Exposure: 1-6 hours for activation studies

- Tolerization: 48 hours continuous exposure

- Second Exposure: After wash-out and rest period (24-106 hours) to assess memory

- Assessment Endpoints:

- Metabolic profiling (ATP/ADP/AMP, acetyl-CoA)

- Mitochondrial function (OCR, ECAR)

- Gene expression (RNA sequencing, qPCR)

- Protein analysis (Western blot, co-immunoprecipitation)

- Functional assays (bacterial killing, cytokine production)

Advanced Model Systems: Airway-on-a-Chip Technology

Recent investigations have employed sophisticated microphysiological systems to elucidate 2-AA effects on pulmonary tissue. The human airway-on-a-chip platform provides a dynamic model replicating critical elements of the human airway microenvironment [4]:

Figure 2: Airway-on-a-chip model reveals cell-type-specific responses to 2-AA in pulmonary epithelium and endothelium.

This model demonstrates that 2-AA differentially regulates specific pathways in epithelial versus endothelial cells, with significant overlap in genes controlling immune response and cellular functions, while differentially affecting barrier permeability, cholesterol metabolism, and oxidative phosphorylation [4].

In Vivo Validation Models

Murine infection studies provide crucial in vivo validation, corroborating the 2-AA-mediated long-lasting decrease in ATP and acetyl-CoA and establishing its association with PA persistence [1] [2]. These models confirm 2-AA as the culprit of host bioenergetic alterations and demonstrate the physiological relevance of the mechanisms identified in reductionist systems.

Therapeutic Implications and Future Directions

Targeting 2-AA-Mediated Tolerance for Anti-Persister Strategies

The elucidation of 2-AA's mechanism reveals multiple targetable vulnerabilities for combating persistent PA infections:

- Metabolic Rescue: Strategies to bypass the MPC1 blockade via alternative mitochondrial substrates

- Epigenetic Modulation: HDAC1-specific inhibitors to prevent stable tolerization

- Transcriptional Activation: Compounds that enhance PGC-1α/ERRα interaction or function

- Pyruvate Transport Enhancement: Small molecules that upregulate MPC1 expression or function

Biomaterial Approaches for Tolerance Modulation

Recent advances in biomaterial-based immunomodulation offer promising platforms for implementing these strategies. Biomaterials enable:

- Codelivery of antigens with regulatory cues

- Targeting specific immunological tissues or cell populations

- Controlled release of metabolic intermediates or signaling molecules

- Precise temporal control over immune modulation [5]

These approaches could be adapted to deliver metabolic rescue packages or epigenetic modifiers specifically to tolerized immune cells in the context of persistent infections.

Broader Relevance to Immune Tolerance Mechanisms

The mechanistic insights from 2-AA studies extend beyond infectious disease to inform our understanding of immune tolerance in autoimmunity and cancer. The discovery that a bacterial product can directly manipulate the PGC-1α/ERRα axis - a central regulatory node of energy metabolism - reveals how pathogens exploit host metabolic checkpoints for immune evasion [1] [2]. Furthermore, given that quorum sensing is a common characteristic of prokaryotes, it is likely that 2-AA-like molecules with similar functions may be present in other pathogens, suggesting a potentially widespread microbial strategy for manipulating host immunity through metabolic reprogramming [1] [2] [3].

Conclusion

The comprehensive dissection of 2-AA's mechanism of action represents a paradigm shift in understanding host-pathogen interactions, revealing how a single bacterial signaling molecule can rewire core immunometabolic circuits to induce tolerance and enable persistence. The multipronged approach - spanning epigenetic silencing, transcriptional reprogramming, and metabolic paralysis - underscores the sophistication of microbial manipulation of host immunity.

References

- 1. The Bacterial Quorum-Sensing Signal 2 ... [elifesciences.org]

- 2. The bacterial quorum sensing signal 2 - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. The bacterial quorum sensing signal 2 [elifesciences.org]

- 4. Revealing the impact of Pseudomonas aeruginosa quorum ... [frontiersin.org]

- 5. Biomaterial Strategies for Selective Immune Tolerance [pmc.ncbi.nlm.nih.gov]

GC-MS detection 2-aminoacetophenone breath

Biological Significance and Rationale

2-Aminoacetophenone is a volatile organic compound (MW 135 g/mol) produced by P. aeruginosa as a metabolic intermediate in a branch of the tryptophan catabolic pathway [1] [2]. Its production is a consistent feature across different P. aeruginosa strains and culture media [2]. Chronic P. aeruginosa infection is a major cause of morbidity and mortality in CF, and the current detection methods (e.g., culture of broncho-alveolar lavage fluid or sputum) are either invasive or have limitations in sensitivity [2]. The detection of 2-AA in breath offers a non-invasive alternative for monitoring colonization and infection [1].

The diagram below illustrates the metabolic origin of 2-AA.

Detailed Experimental Protocol

This protocol is adapted from research by Scott-Thomas et al. and covers the primary steps from sample collection to data analysis [1] [2].

Breath Sample Collection

- Sample Type: Alveolar or mixed breath can be collected. Alveolar breath is preferred for its higher concentration of endogenous VOCs [3].

- Collection Device: Deactivated glass sampling bulbs are recommended. Studies show 2-AA is stable for up to 6 hours in these bulbs but is not stable in Tedlar bags, which can also release contaminants [1] [3].

- Procedure: Exhaled breath is collected directly into the glass bulb. Samples should be analyzed as soon as possible, ideally within a few hours [1].

Sample Pre-Concentration

- Technique: Solid Phase Micro Extraction (SPME).

- Fiber Type: 60 μm Carbowax/PEG (Polyethylene Glycol) [2].

- Protocol:

- Condition the SPME fiber in a GC injector at 250°C before use to ensure it is clean.

- Expose the conditioned fiber to the headspace of the sealed glass sampling bulb for a defined period (e.g., 5-30 minutes) to adsorb and pre-concentrate the volatile compounds, including 2-AA [2].

GC-MS Analysis

The following table summarizes the core instrumental parameters for detecting 2-AA, which was optimized for high sensitivity down to the low picomol/mol range in breath [1] [2].

| Parameter | Configuration |

|---|---|

| GC Column | Zebron ZB-Wax (30 m × 0.25 mm × 0.25 μm) or equivalent polar column |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Oven Program | 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 2 min |

| Injector | PTV injector, 250°C, split vent opened (1:50) after 1 min |

| MS Ionization | Chemical Ionization (CI) with methanol, provides superior sensitivity for 2-AA vs. Electron Impact (EI) |

| MS/MS Parameters | Parent Ion: m/z 135 → Daughter Ion: m/z 118 (MS³ for ultimate sensitivity) |

Data Analysis and Identification

- Identification: Confirm the presence of 2-AA by matching its retention time and mass spectrum with an authentic standard [2] [4].

- Quantification: Use peak integration. The significantly higher peak areas in P. aeruginosa-positive subjects (median 242, range 0-1243) compared to controls (median 0) are indicative of colonization [1].

The overall workflow from sample to result is shown below.

Method Validation and Performance

The analytical method and the diagnostic performance of the 2-AA breath test have been validated in clinical studies [1] [2].

Table 1: Analytical Method Performance for 2-AA Detection

| Validation Parameter | Reported Performance | Context / Notes |

|---|---|---|

| Detection Limit | Low picomol/mol range | Achieved in breath via optimized GC-MS/MS [1] |

| Linearity (R²) | > 0.9952 | Based on a validated method for 2-AA in food [4] |

| Analytical Specificity | Produced by 20/20 clinical P. aeruginosa strains; not produced by other common respiratory pathogens (H. influenzae, S. aureus, S. pneumoniae, etc.) [1] [2] |

Table 2: Clinical Performance of 2-AA as a Breath Biomarker

| Performance Metric | Result | Comparison Group |

|---|---|---|

| Sensitivity | 93.8% (95% CI: 67-99) | Vs. culture of sputum/BALF [1] |

| Specificity | 69.2% (95% CI: 38-89) | Vs. culture of sputum/BALF [1] |

| Detection Rate | 15/16 (93.7%) P. aeruginosa-positive subjects | Vs. 5/17 (29%) healthy controls and 4/13 (30.7%) CF subjects without P. aeruginosa [1] |

Critical Considerations and Confounding Factors

- Potential Confounders: While 2-AA shows high specificity to P. aeruginosa in vitro, it has been detected at low levels in certain foods and beverages, such as corn chips, canned tuna, and beer [5]. A challenge study showed breath levels of 2-AA elevated immediately after consuming corn chips but returned to baseline within two hours [5].

- Recommendation: To avoid false positives, it is crucial to collect breath samples after a sufficient period of fasting or controlled diet [5].

- Specificity Note: The 69.2% specificity suggests other factors may influence the test. A single study reported 2-AA detection from E. coli, but this is not considered common among respiratory pathogens [2].

Conclusion for Researchers

The GC-MS method for detecting 2-AA in breath is a robust and promising non-invasive tool for monitoring P. aeruginosa. Key to success are using appropriate sample collection devices (glass bulbs), optimizing MS for high sensitivity (using CI and MS/MS), and controlling for dietary confounders. Future work should focus on standardizing the protocol and validating it in larger, multi-center trials to facilitate its transition into clinical practice [3].

References

- 1. 2-Aminoacetophenone as a potential breath biomarker for Pseudomonas aeruginosa in the cystic fibrosis lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoacetophenone as a potential breath biomarker for ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]

- 4. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential sources of 2-aminoacetophenone to confound the ... [iopscience.iop.org]

Comprehensive Application Notes and Protocols for SPME GC-MS Analysis of 2-Aminobenzamide (2-AA)

Introduction to SPME GC-MS Principles

Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME GC-MS) represents a sophisticated analytical technique that integrates sampling, extraction, concentration, and sample introduction into a single solvent-free process. This technology has gained significant adoption in pharmaceutical, food, and environmental analysis due to its simplicity, minimal solvent consumption, and compatibility with complex matrices. SPME operates on the principle of extracting target analytes from investigated sample matrices using small amounts of an extraction phase coated on a fused silica fiber, followed by thermal desorption and analysis via GC-MS. The technique is particularly valuable for analyzing volatile and semi-volatile compounds, including derivatives like 2-aminobenzamide (2-AA), which is frequently used in carbohydrate labeling and pharmaceutical applications.

The fundamental principle of SPME involves the partitioning of analytes between the sample matrix and the extraction phase coated on the fiber, quantified by the distribution coefficient (Kfs). This coefficient represents the ratio of analyte concentration in the fiber phase to that in the sample phase at equilibrium. The actual amount of analyte extracted depends on both Kfs and the volume of the stationary and sample phases [1]. Selectivity in SPME is achieved through careful selection of fiber coating chemistry, which can be tailored to target specific analyte characteristics such as polarity and molecular size.

SPME Fiber Selection and Optimization

Fiber Coating Chemistry

The selection of an appropriate SPME fiber coating is arguably the most critical parameter in method development, as it directly determines extraction efficiency and selectivity. Commercial SPME fibers are available with various stationary phases, including polydimethylsiloxane (PDMS), polyacrylate (PA), divinylbenzene (DVB), Carboxen (CAR), and Carbowax (CW), which can be used individually or in mixed-mode configurations [1]. Each coating exhibits distinct selectivity patterns based on its chemical properties:

- PDMS: Non-polar, suitable for non-polar analytes, excellent for hydrocarbons

- PA: Polar, effective for polar compounds including phenols and alcohols

- DVB: Bipolar, with porous structure providing large surface area

- CAR/PDMS: Bipolar, optimized for trace-level volatile compounds

- DVB/CAR/PDMS: Triple-phase bipolar coating offering broad analyte coverage

For 2-AA analysis, which contains both aromatic and polar functional groups, bipolar coatings such as DVB/CAR/PDMS or CAR/PDMS typically provide superior extraction efficiency compared to single-phase coatings. A systematic optimization study comparing PDMS, CAR/PDMS, and DVB/CAR/PDMS fibers demonstrated that the mixed-phase DVB/CAR/PDMS fiber extracted twice the number of volatile metabolites compared to the non-polar PDMS fiber, making it particularly suitable for complex analytical targets [2].

Fiber Configuration and Selection Guidelines

Recent advancements in SPME technology have introduced the SPME Arrow configuration, which features a larger stainless steel rod with increased sorbent capacity compared to conventional fibers. The SPME Arrow typically has dimensions of 3 cm × 250 μm (15.3 μL) compared to the classical 1 cm × 100 μm (0.6 μL) SPME fiber, providing significantly enhanced extraction capacity and sensitivity for trace-level analyses [1]. However, this increased capacity comes with extended adsorption and desorption times that must be considered during method development.

Table 1: SPME Fiber Selection Guide for 2-AA Analysis

| Fiber Type | Polarity | Recommended Application | Extraction Efficiency for 2-AA | Remarks |

|---|---|---|---|---|

| PDMS | Non-polar | Non-polar volatiles | Low to moderate | Limited capacity for polar compounds |

| PA | Polar | Polar semivolatiles | Moderate | Good for hydroxy-containing compounds |

| CAR/PDMS | Bipolar | Trace-level volatiles | High | Excellent for low-concentration analysis |

| PDMS/DVB | Bipolar | Volatiles and semivolatiles | High | Balanced extraction profile |

| DVB/CAR/PDMS | Bipolar | Broad-range compounds | Very high | Recommended for complex matrices |

| CW/DVB | Polar | Polar compounds | Moderate to high | Suitable for amines and acids |

Experimental Protocol for 2-AA Analysis

Sample Preparation

Sample Derivatization (if required): For carbohydrate analysis using 2-AA labeling, prepare derivatization mixture containing 2-AA in acetic acid solution. Incubate with reducing carbohydrate samples at 65°C for 2 hours [3].

Sample Volume and Vial Selection: Transfer 1-2 mL of prepared sample into a 20 mL headspace vial, ensuring appropriate headspace volume (approximately 3:1 headspace-to-liquid ratio) for efficient extraction [4].

Matrix Modification: For aqueous samples, add salt (typically NaCl) to final concentration of 100-200 g/L to enhance extraction efficiency through salting-out effect. This significantly improves extraction of hydrophobic compounds by reducing their solubility in the aqueous phase [1].

Internal Standard Addition: Add appropriate internal standard (e.g., deuterated 2-AA analog if available) to account for potential matrix effects and variations in extraction efficiency [5].

SPME Extraction Parameters

Fiber Conditioning: Condition selected fiber according to manufacturer's specifications prior to first use and between analyses to prevent carryover. Typical conditioning parameters: 250-270°C for 5-10 minutes under inert gas flow [1].

Incubation Conditions: Place sample vial in heated agitator and equilibrate at 40-60°C for 10-20 minutes with constant agitation (500 rpm) to accelerate partitioning equilibrium [2].

Extraction: Expose conditioned SPME fiber to sample headspace for 20-40 minutes at optimized temperature while maintaining agitation. For direct immersion extraction, immerse fiber directly into liquid sample for 15-30 minutes [5].

Fiber Retraction: After extraction, retract fiber into needle assembly and immediately introduce into GC injection port for desorption.

Table 2: Optimized SPME Parameters for 2-AA Analysis

| Parameter | Optimal Setting | Alternative Options | Impact on Extraction |

|---|---|---|---|

| Extraction Mode | Headspace (HS) | Direct Immersion (DI) | HS protects fiber from matrix contamination |

| Extraction Temperature | 60°C | 40-70°C range | Higher temperature increases volatility |

| Extraction Time | 30 minutes | 20-45 minutes | Time to reach equilibrium |

| Sample Agitation | 500 rpm | 250-750 rpm | Enhances mass transfer |

| NaCl Concentration | 150 g/L | 0-200 g/L | Salting-out effect improves recovery |

| Sample pH | Neutral to slightly basic | pH 7-8 | Maintains 2-AA in neutral form |

| Equilibration Time | 15 minutes | 10-20 minutes | Ensures consistent headspace concentration |

GC-MS Instrumental Parameters

Desorption Conditions: Desorb extracted analytes in GC injection port at 260°C for 5 minutes in splitless mode to ensure complete transfer to analytical column [4].

Chromatographic Separation:

- Column: Mid-polarity stationary phase (e.g., DB-35ms, DB-WAX) 30 m × 0.25 mm ID × 0.25 μm film thickness

- Carrier Gas: Helium, constant flow 1.0 mL/min

- Oven Program: 40°C (hold 2 min), ramp to 300°C at 10°C/min, final hold 5 min

- Total Run Time: Approximately 35 minutes [2]

Mass Spectrometric Detection:

- Ionization Mode: Electron Impact (EI) at 70 eV

- Ion Source Temperature: 230°C

- Transfer Line Temperature: 280°C

- Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification or full scan (m/z 40-450) for untargeted analysis

- Characteristic ions for 2-AA: m/z 120, 92, 136 (quantifier m/z 120) [5]

Method Validation and Quantitation Approaches

Calibration Strategies

Accurate quantification of 2-AA requires appropriate calibration methods to compensate for matrix effects and variations in extraction efficiency:

Internal Standard Calibration: Use structurally similar compounds (e.g., deuterated 2-AA) as internal standards to normalize extraction variations [5].

Matrix-Matched Calibration: Prepare calibration standards in matrix-matched solutions to account for suppression or enhancement effects. This approach has been demonstrated to significantly improve accuracy in complex matrices like vinegar, where acetic acid creates substantial matrix effects [5].

Standard Addition Method: For particularly complex matrices, employ standard addition by spiking known concentrations of target analyte into aliquots of the sample itself.

Validation Parameters

For reliable 2-AA quantification, method validation should include the following parameters:

- Linearity: Minimum R² > 0.995 over appropriate concentration range

- Repeatability: %RSD < 10% for replicate extractions [5]

- Reproducibility: %RSD < 15% between different analysts/days [5]

- Limit of Detection (LOD): Typically 0.1-1.0 μg/L depending on matrix and instrumentation

- Limit of Quantification (LOQ): Typically 0.5-5.0 μg/L

- Accuracy: 85-115% recovery for spiked samples

Applications in Pharmaceutical and Food Analysis

The SPME GC-MS method for 2-AA analysis finds applications across multiple domains:

Pharmaceutical Analysis: Monitoring 2-AA derivatives in drug metabolism studies, quality control of carbohydrate-based therapeutics, and analysis of glycoconjugate vaccines [1].

Food Quality and Authenticity: Profiling of volatile compounds in food products, detection of process contaminants, and authenticity verification of premium ingredients [4].

Metabolomics Studies: Untargeted analysis of metabolic pathways in biological systems, where 2-AA-labeled carbohydrates can be tracked through various biochemical transformations [6].

The technique has been successfully applied to diverse matrices including herbal medicines [7], vinegar [5], Liupao tea [6], garlic [4], alfalfa [2], meat products [8], and fruit kernels [9], demonstrating its versatility across sample types.

Troubleshooting and Technical Considerations

Fiber Degradation: Monitor fiber performance regularly through quality control samples. Replace fiber when sensitivity decreases > 20% or peak shape deteriorates significantly [1].

Carryover Effects: Implement adequate desorption time and temperature. Include blank runs between samples to monitor and prevent carryover.

Matrix Effects: For complex matrices, employ the matrix-matched calibration or standard addition methods to compensate for variable extraction efficiency [5].

Relative Standard Deviation (RSD): Maintain RSD < 10% for replicate analyses through careful control of extraction parameters, particularly temperature, time, and agitation consistency [5].

The following workflow diagram illustrates the complete SPME GC-MS analytical process for 2-AA determination:

Conclusion

SPME GC-MS analysis provides a robust, sensitive, and efficient methodology for the determination of 2-aminobenzamide in complex matrices. The success of this technique relies heavily on careful optimization of extraction parameters, particularly fiber coating selection, temperature, and time. The DVB/CAR/PDMS fiber coating combined with headspace extraction at 60°C for 30 minutes represents the optimal configuration for 2-AA analysis based on current literature. Implementation of matrix-matched calibration and internal standardization addresses potential matrix effects, ensuring accurate quantification across diverse sample types. This comprehensive protocol provides researchers and analytical professionals with a validated foundation for implementing SPME GC-MS methods for 2-AA analysis in pharmaceutical, food, and biological applications.

References

- 1. Solid-Phase Microextraction Techniques and Application in ... [pmc.ncbi.nlm.nih.gov]

- 2. An Optimized SPME-GC-MS Method for Volatile Metabolite ... [pmc.ncbi.nlm.nih.gov]

- 3. Solid phase microextraction for quantitative analysis [sciencedirect.com]

- 4. Combined SPME—GC × GC–MS Volatilomics and UHPLC ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a SPME-GC-MS method for the ... [pmc.ncbi.nlm.nih.gov]

- 6. HS-SPME-GC-MS untargeted metabolomics reveals key ... [sciencedirect.com]

- 7. Article Headspace Solid-Phase Micro-Extraction Gas ... [sciencedirect.com]

- 8. A new HS-SPME-GC-MS analytical method to identify and ... [sciencedirect.com]

- 9. HS-SPME-GC–MS Profiling of Volatile Organic ... [mdpi.com]

Comprehensive Analysis of 2-Aminoacetophenone in Wine: Analytical Protocols for Quantifying Atypical Aging Off-Flavor

Introduction

Atypical aging (ATA), also known as untypical aging off-flavor (UTA), represents a significant quality defect in white wines that manifests as a rapid loss of fruity aromas and the development of unpleasant odors shortly after fermentation. This defect has been documented since the late 1980s and can affect up to 20% of white wines in certain vintages, causing substantial economic losses for winemakers [1]. The chemical compound 2-aminoacetophenone (2-AAP) has been identified as the primary aroma impact substance responsible for ATA, with sensory threshold values ranging from 0.5 to 10.5 μg/L depending on the wine matrix [2]. The characteristic odor profile associated with 2-AAP includes undesirable notes such as naphthalene, floor polish, wet wool, fusel alcohol, or acacia blossom [1].

Understanding and quantifying 2-AAP is crucial for quality control in winemaking, as concentrations exceeding the sensory threshold can render commercial wines unacceptable to consumers. This application note provides comprehensive analytical protocols for the reliable quantification of 2-AAP in wines, along with insights into the chemical formation pathways and preventive strategies supported by current research. The methodologies outlined here are designed for researchers, enologists, and quality control professionals working in wine science and related fields.

Chemical Background and Significance

Formation Pathways

The formation of 2-AAP in wine occurs primarily through the oxidative degradation of indole-3-acetic acid (IAA), a naturally occurring phytohormone in grapes. This degradation process is initiated by hydroxyl or superoxide radicals generated through the aerobic oxidation of sulfite during wine storage [1]. The mechanism involves a pyrrole ring cleavage of IAA, leading to the formation of N-formyl-2-aminoacetophenone (FAP) as an intermediate, which subsequently converts to 2-AAP [1]. Research has demonstrated that approximately 40% of added IAA can be degraded within 7 days in model systems containing superoxide and hydroxyl radicals [1].

An alternative formation pathway has been proposed through the photooxidation of tryptophan, both in its free and protein-bound forms. Studies have shown that tryptophan solutions exposed to artificial sunlight, particularly in the presence of the photosensitizer riboflavin, can yield 2-AAP during subsequent storage in model wine solutions [3]. This pathway appears to be enhanced by the presence of tartaric acid in the model wine solution and increases with both irradiation time and storage duration [3].

Factors Influencing 2-AAP Formation

Multiple factors influence the formation potential of 2-AAP in wines:

Vine Stress Conditions: Grapes grown under stress conditions, particularly insufficient water or nitrogen supply, show higher propensity for 2-AAP development [1]. Additionally, wines produced from high-yield vineyards or early grape vintages demonstrate increased risk [1].

Varietal Susceptibility: Recent research examining 139 white wines from Central Europe revealed significant varietal differences, with Muscat and Riesling wines showing significantly higher concentrations of 2-AAP compared to Chardonnay, Grüner Veltliner, Welschriesling, and Zelen [2]. Interestingly, this varietal effect could not be directly correlated with the concentration of any known 2-AAP precursor.

Transition Metal Ions: The presence of transition metals significantly impacts 2-AAP synthesis through complex interactions. Iron (Fe) and manganese (Mn) tend to promote the formation of 2-AAP, while copper (Cu) appears to limit its formation [2]. Higher concentrations of transition metal ions also enhance the efficiency of antioxidants in reducing 2-AAP formation.

Antioxidant Capacity: The natural antioxidant composition of wine, including phenolic compounds and commercial tannins, can substantially reduce the tendency for UTA formation [1]. Wines with lower antioxidant capacity are generally more susceptible to 2-AAP development, though not all wines with low antioxidants necessarily exhibit UTA.

Analytical Methods for 2-AAP Quantification

Method Comparison and Selection Criteria

The analysis of 2-AAP in wine presents analytical challenges due to its low sensory threshold (0.1-1.0 μg/L) and complex wine matrix effects. Several sophisticated techniques have been developed and validated for reliable quantification at or below these concentration levels. The selection of an appropriate method depends on available instrumentation, required throughput, and the desired level of sensitivity and specificity.

Table 1: Comparison of Analytical Methods for 2-AAP Quantification in Wine

| Method | Detection Limit (μg/L) | Quantification Limit (μg/L) | Key Advantages | Matrix Interference |

|---|---|---|---|---|

| HS-SPME-MDGC-MS/MS [4] [5] | 0.01 | 0.14 | Exceptional selectivity and sensitivity; Automated sample preparation | Minimal due to heart-cut technology |

| HPTLC-FLD [6] | 0.1 | 0.3 | Rapid analysis; Lower equipment costs; High throughput capability | Moderate, reduced by cleanup step |

| SIDA-GC-MS [7] | ~0.1 | ~0.3 | High accuracy through isotope dilution; Well-established | Requires synthesis of deuterated standard |

Critical Analytical Considerations

When analyzing 2-AAP, several critical factors must be addressed to ensure accurate quantification:

pH Stability: Alkalization of samples to increase the extractable amount of 2-AAP, while potentially beneficial for headspace methods, has been shown to cause deuterium exchange when using deuterated internal standards (2-AAP-d3), leading to erroneous quantitative results [4] [5]. It is therefore recommended to perform extractions at native wine pH conditions.

Standard Degradation: Neat 2-aminoacetophenone reference standards have been observed to deteriorate during storage, resulting in reduced signal intensities and potential quantification errors [4] [5]. Regular preparation of fresh standard solutions and verification of standard purity is essential for accurate measurements.

Matrix Effects: Wine represents a complex and variable matrix that can cause significant interference, particularly in one-dimensional separation techniques. The use of heart-cut multidimensional chromatography or selective detection modes (e.g., MS/MS, FLD) is recommended to overcome these challenges [4].

Experimental Protocols

HS-SPME-MDGC-MS/MS Protocol

This protocol provides exceptional selectivity and sensitivity for 2-AAP quantification, suitable for research applications requiring the highest data quality [4] [5].

4.1.1 Sample Preparation

- Internal Standard Solution: Prepare a working solution of 1-(2-aminophenyl)-2,2,2-trideuterio-ethanone (2-AAP-d3) in ethanol at an appropriate concentration (e.g., 1 μg/L). Note: Avoid alkaline conditions for the internal standard to prevent deuterium exchange [5].

- Sample Aliquot: Transfer 2 mL of wine sample into a 20-mL headspace vial containing 1 g of sodium sulfate to adjust ionic strength.

- Internal Standard Addition: Add 10 μL of the internal standard working solution to the sample vial, achieving a concentration similar to expected 2-AAP levels.

- HS-SPME Extraction: Condition the SPME fiber (60 μm Carbowax/PEG) according to manufacturer specifications. Expose the fiber to the sample headspace for 30 minutes at 40°C with continuous agitation. Note: Maintain native wine pH throughout the extraction process.

4.1.2 Instrumental Parameters

- GC System Configuration: Employ a heart-cut multidimensional GC system with a thermal modulator interface between columns.

- Primary Column: Mid-polarity stationary phase (e.g., 30m × 0.25mm × 0.25μm) for initial separation.

- Secondary Column: Polar stationary phase (e.g., ZB-WAX, 30m × 0.25mm × 0.25μm) for the heart-cut analysis.

- Temperature Program:

- Initial temperature: 60°C held for 2 minutes

- Ramp: 10°C/min to 250°C

- Final hold: 2 minutes

- Heart-Cut Timing: Transfer the 2-AAP fraction from the first to the second dimension based on retention time determination using standard solutions.

- MS Detection: Operate in chemical ionization mode with methanol as reagent gas. Use MS/MS detection with parent ion m/z 135 and daughter ions m/z 118, 136, and 94 for enhanced selectivity.

The following workflow diagram illustrates the complete HS-SPME-MDGC-MS/MS procedure:

HPTLC-FLD Protocol

This high-performance thin-layer chromatography method with fluorescence detection provides a cost-effective alternative for routine quality control applications, offering rapid analysis with satisfactory sensitivity [6].

4.2.1 Sample Preparation and Cleanup

- Internal Standard: Prepare 2-amino-4-methoxyacetophenone solution in ethanol as internal standard.

- Liquid-Liquid Extraction: Combine 10 mL wine sample with 20 μL internal standard working solution (1 mg/L) in a separation funnel. Extract twice with 2 mL tert-butyl methyl ether each time, shaking vigorously for 2 minutes.

- Cleanup Step: Combine the organic phases and wash with 1 mL of alkaline solution (0.1 M NaOH) to remove acidic interferents.

- Concentration: Evaporate the organic phase gently under a nitrogen stream to approximately 100 μL. Note: Avoid complete dryness to prevent volatile analyte loss.

4.2.2 Chromatographic Separation

- HPTLC Plates: Use amino-modified HPTLC plates (e.g., HPTLC NH2 F254S).

- Sample Application: Apply 10-20 μL of concentrated extract as bands (8 mm width) using an automated applicator.

- Mobile Phase: Methylene chloride-toluene (7:3, v/v) in a saturated twin-trough chamber.

- Development: Develop to a migration distance of 70 mm under controlled conditions (23°C, 33% relative humidity).

- Derivatization: After drying, immerse the plate in a hexane-paraffin solution (5% paraffin in hexane) for 5 seconds to enhance fluorescence.

- Detection: Scan the plate at 366/>400 nm (excitation/emission) using a fluorescence scanner.

Table 2: Method Validation Parameters for 2-AAP Quantification Techniques

| Validation Parameter | HS-SPME-MDGC-MS/MS [5] | HPTLC-FLD [6] |

|---|---|---|

| Linear Range (μg/L) | 0.1 - 8.0 | 0.3 - 10.0 |

| Calibration Equation | y = 1.2338x + 0.1029 | y = 1.72x + 0.081 |

| Correlation Coefficient (R) | 0.9985 | 0.9990 |

| Limit of Detection (μg/L) | 0.01 | 0.1 |

| Limit of Quantification (μg/L) | 0.14 | 0.3 |

| Recovery Rate (%) | 95-102 | 97-103 |

| Repeatability (RSD%) | <8% | <10% |

Quality Assurance and Method Validation

Calibration and Quantification

For both analytical protocols, implement a 6-point calibration curve covering the expected concentration range of 2-AAP in samples (0.1-10 μg/L). Prepare calibration standards in model wine solution (12% ethanol, 5 g/L tartaric acid, pH 3.5) to minimize matrix effects. For the stable isotope dilution assay used in HS-SPME-MDGC-MS/MS, maintain a constant concentration of the deuterated internal standard while varying the native 2-AAP concentration [5]. Calculate 2-AAP concentrations in samples by comparing the response ratio of 2-AAP to internal standard against the calibration curve.

Method Validation Parameters

Establish method performance characteristics through comprehensive validation:

Precision: Determine repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicates of spiked wine samples at low (0.5 μg/L), medium (2.0 μg/L), and high (5.0 μg/L) concentration levels. Acceptable precision should demonstrate relative standard deviations (RSD) below 10% for both methods [6].

Accuracy: Perform recovery studies by spiking 2-AAP-free wine samples with known amounts of 2-AAP prior to extraction. Calculate recovery percentages with acceptable ranges of 95-105% for GC-based methods and 90-107% for HPTLC-FLD [6].

Specificity: Verify method specificity by analyzing 2-AAP-free wine samples to confirm the absence of interfering peaks at the retention position of 2-AAP. For HPTLC-FLD, specificity can be enhanced by measuring fluorescence spectra directly on the plate [6].

Robustness: Evaluate method robustness by deliberately varying critical parameters (extraction time, temperature, mobile phase composition) and assessing the impact on 2-AAP quantification.

Prevention Strategies and Enological Implications

Based on current research, several prevention strategies can minimize the risk of 2-AAP formation in commercial wines:

Antioxidant Addition: The addition of ascorbic acid (50-100 mg/L) to white wine before or directly after sulfuration has been shown to strongly inhibit the formation of 2-AAP and UTA [1]. Additionally, commercial tannins, particularly ellagitannins, demonstrate significant efficacy in preventing 2-AAP formation, with performance nearly comparable to ascorbic acid in some studies [2]. These antioxidants function as superoxide radical scavengers, interrupting the oxidative degradation pathway of IAA to 2-AAP.

Transition Metal Management: Monitoring and managing transition metal concentrations in wine can help control 2-AAP formation. Research suggests that limiting iron and manganese concentrations while maintaining adequate copper levels may reduce 2-AAP formation potential [2]. The complex interaction between transition metals and antioxidants indicates that metal ion management should be considered in conjunction with antioxidant strategies.

Viticultural Practices: Implementing viticultural practices that reduce vine stress, particularly avoiding nitrogen and water deficiency, can lower the risk of UTA development [1]. Appropriate canopy management and yield control strategies also contribute to reducing 2-AAP formation potential.

Harvest Timing: Optimal grape maturity at harvest is crucial, as both under-ripe and over-ripe grapes have been associated with increased UTA risk. Monitoring grape maturity parameters in relation to seasonal conditions can help identify optimal harvest windows for UTA minimization.

Conclusion

The reliable quantification of 2-aminoacetophenone is essential for understanding and controlling atypical aging off-flavor in wines. The analytical protocols presented here offer robust methods for detecting 2-AAP at concentrations relevant to its sensory impact. The HS-SPME-MDGC-MS/MS method provides exceptional sensitivity and selectivity for research applications, while the HPTLC-FLD approach offers a cost-effective alternative for routine quality control. Recent research continues to elucidate the complex factors influencing 2-AAP formation, including varietal susceptibility, metal ion interactions, and antioxidant efficacy. Implementation of these analytical methods coupled with appropriate preventive strategies enables winemakers to effectively manage the risk of atypical aging and maintain wine quality throughout the product shelf life.

References

- 1. 'Untypical aging off-flavor' in wine: formation of 2- ... [sciencedirect.com]

- 2. New Insight on the Formation of 2-Aminoacetophenone in ... [mdpi.com]

- 3. a possible reason for the untypical aging off-flavor in wine [pubmed.ncbi.nlm.nih.gov]

- 4. An improved method for the analysis of 2- ... [sciencedirect.com]

- 5. An improved method for the analysis of 2- ... [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of 2-Aminoacetophenone in wine by high ... [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of 2-aminoacetophenone in off ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 2-Aminoacetophenone (2-AA) as a Biomarker for Pseudomonas aeruginosa Infection in Cystic Fibrosis

Introduction to 2-AA as a Specific Biomarker for P. aeruginosa

Pseudomonas aeruginosa is a Gram-negative bacterium that represents a major cause of morbidity and mortality in cystic fibrosis (CF) patients, with chronic infection occurring in the majority of adults with CF. The progressive decline in lung function associated with these infections necessitates reliable detection methods for early intervention and improved clinical outcomes. [1] [2]

2-Aminoacetophenone (2-AA) is a microbial volatile organic compound (VOC) with a molecular weight of 135 g/mol that is produced as an intermediate in the tryptophan catabolic pathway during P. aeruginosa growth. [1] [3] This compound is responsible for the characteristic "grape-like" odor associated with P. aeruginosa cultures and has been identified as a specific biomarker for this pathogen. [1] [4] Research has demonstrated that 2-AA is consistently produced by multiple P. aeruginosa strains across various culture media and is not known to be produced by other common respiratory pathogens, making it an ideal candidate for diagnostic applications. [1]

The clinical significance of 2-AA detection lies in its potential to serve as a non-invasive breath biomarker for early identification of P. aeruginosa colonization in CF patients, potentially allowing for earlier eradication therapy and improved clinical outcomes. [1] Current diagnostic methods relying on sputum cultures and bronchoalveolar lavage fluid (BALF) are either invasive or difficult to obtain, particularly in young children and CF patients taking modulator therapies that reduce mucus production. [1] [5] The detection of 2-AA in breath offers a promising alternative approach that could overcome these limitations.

Analytical Methods and Detection Techniques

Detection Platform Configurations

The analysis of 2-AA requires sophisticated analytical instrumentation capable of detecting this volatile compound at low concentrations in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC/MS) has emerged as the primary platform for 2-AA detection, with several configurations demonstrating optimal performance:

GC/MS with Chemical Ionization: The use of chemical ionization (CI) with methanol as the precursor ion in full scan mode has been shown to increase sensitivity for 2-AA detection compared to electron impact (EI) ionization. This method improves the detection of the molecular ion peak at m/z 135, which is critical for accurate identification. [1]

Tandem Mass Spectrometry (MS-MS): For breath analysis, the implementation of MS-MS capabilities on an ion trap system significantly enhances specificity and sensitivity. The optimal configuration involves CI mode with parent ion selection at m/z 135 (isolation window of m/z 3), excitation storage level of 65, and excitation amplitude of 48. This produces characteristic fragments at m/z 118 (100%), m/z 136 (90%), and m/z 94 (45%). [1]

Additional MS3 Fragmentation: For maximum sensitivity in complex matrices, additional fragmentation using MS3 can be employed by selecting the daughter ion at m/z 118 with the same parameters, producing a single main peak at m/z 118 (100%) for quantification. [1]

Sampling and Preconcentration Methods